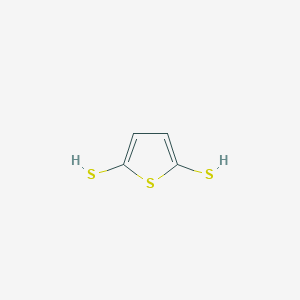

2,5-Thiophenedithiol

Description

Historical Context and Early Investigations of Dithiol Chemistry

The study of organosulfur compounds, particularly thiols, has a rich history. Thiols, also known as mercaptans, are organic compounds analogous to alcohols, with a sulfur atom replacing the oxygen atom. britannica.com The chemistry of dithiols—compounds containing two thiol groups—evolved from this foundation. wikipedia.org Early research into dithiols focused on their general properties, which are often similar to monothiols in terms of odor and volatility, and their classification based on the location of the thiol groups on the organic backbone. wikipedia.org

A significant milestone in dithiol chemistry was the development of dithiothreitol (B142953) (DTT) by Cleland in 1964. uniurb.it DTT, a 1,4-dithiol, became a standard reagent for reducing disulfide bonds in proteins, highlighting the critical role of dithiols in biochemistry and related fields. wikipedia.orguniurb.it Geminal dithiols, with both thiol groups attached to the same carbon, were also investigated, though they are often unstable and can release hydrogen sulfide (B99878) upon heating. britannica.com The development of various synthetic dithiols continued, driven by their utility as reducing agents, building blocks in organic synthesis, and ligands for metal complexes. uniurb.ittaylorandfrancis.comresearchgate.net This foundational work on dithiol chemistry set the stage for investigating more complex and functionalized dithiols, such as those derived from heterocyclic systems like thiophene (B33073).

Significance of Thiophene Scaffolds in Organic Synthesis and Materials Science

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, was first discovered in 1883 by Victor Meyer. numberanalytics.com Initially seen as an impurity in benzene (B151609), its distinct electronic properties and reactivity soon established it as a vital building block in organic chemistry. numberanalytics.com The thiophene scaffold is a cornerstone in the synthesis of a wide array of agrochemicals and pharmaceuticals. wikipedia.orgontosight.ai In many cases, a benzene ring in a biologically active molecule can be substituted with a thiophene ring without losing its activity, a strategy employed in drugs like the NSAID lornoxicam. wikipedia.org

In materials science, the importance of thiophene and its derivatives has grown substantially. researchgate.net The unique electronic structure of the thiophene ring makes it an excellent component for constructing π-conjugated systems. numberanalytics.com This has led to the development of thiophene-based polymers and oligomers with applications in organic electronics. numberanalytics.comnumberanalytics.com These materials exhibit properties like high conductivity and tunable optical characteristics, making them suitable for use in a variety of electronic and optoelectronic devices. numberanalytics.com The ability of thiophene to participate in non-covalent interactions, such as π-π stacking, further enhances its utility in designing advanced functional materials. rsc.org

Table 1: Applications of Thiophene-Based Materials

| Application Area | Specific Use | Key Property Exploited | Reference |

|---|---|---|---|

| Organic Electronics | Organic Field-Effect Transistors (OFETs) | Semiconducting properties | researchgate.netnumberanalytics.com |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Emissive properties, charge transport | researchgate.netnumberanalytics.com |

| Photovoltaics | Organic Photovoltaics (OPVs) / Solar Cells | Donor materials in bulk heterojunctions | researchgate.netnumberanalytics.comnumberanalytics.com |

| Medicinal Chemistry | Pharmaceuticals (e.g., antihistamines, antipsychotics) | Bioisosteric replacement for benzene, lipophilicity | numberanalytics.comwikipedia.orgnumberanalytics.com |

| Sensors | Chemosensors and Biosensors | Optical and electronic response to analytes | researchgate.netrsc.org |

| Agrochemicals | Herbicides, Fungicides, Insecticides | Biological activity | wikipedia.orgontosight.ai |

Academic Research Trajectories for 2,5-Thiophenedithiol

The specific academic interest in this compound stems from its bifunctional nature, combining the properties of a thiophene ring with two reactive thiol groups. This structure allows it to serve as a versatile building block in several advanced research areas.

Polymer Chemistry: One of the primary research trajectories for this compound is its use as a monomer in polymerization reactions. Research has demonstrated its use in addition polymerization with compounds like 2,5-diethynylthiophene (B3057309) to create sulfur-containing polymers. atlantis-press.comatlantis-press.com These polymers are of interest for their potential material properties, which can be tuned based on their microstructure. The reaction of the dithiol with other monomers can lead to polysulfides and other sulfur-rich polymers, which are explored for various industrial applications. atlantis-press.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The thiol groups of this compound can be deprotonated to form thiolate anions, which are excellent ligands for metal ions. This has led to its use in the construction of coordination polymers and MOFs. xmu.edu.cnpsu.edulupinepublishers.com While research often focuses on the carboxylate analogue, 2,5-thiophenedicarboxylic acid, for creating robust frameworks for gas storage and separation google.comepa.govrsc.org, the dithiol variant offers a pathway to sulfur-rich networks with potentially unique electronic and catalytic properties. These materials are investigated for applications in catalysis, luminescence, and magnetism. psu.eduepa.govrsc.org The ability of sulfur to act as a bridging ligand (μ2, μ3, or μ4) allows for the formation of diverse and complex architectures. xmu.edu.cn

Electrochemistry and Molecular Electronics: The conductive nature of thiophene-based materials makes this compound a target for studies in electrochemistry and molecular electronics. The thiol end-groups are ideal for anchoring the molecule to metal surfaces, such as gold electrodes. nih.govsphinxsai.com This allows for the investigation of electron transport through a single molecule or a self-assembled monolayer. Theoretical and experimental studies, such as inelastic electron tunneling (IET) spectroscopy, have been used to probe the properties of thiophene dithiol sandwiched between electrodes, providing insight into its potential use in field-effect transistor (FET) device configurations. nih.govsphinxsai.com Furthermore, polymers derived from thiophenedithiols can be redox-active, making them candidates for electrode materials in energy storage applications. nih.govnih.gov

Organometallic and Complex Chemistry: this compound and its isomers, such as 2,3-thiophenedithiolate and 3,4-thiophenedithiolate, are used as ligands to synthesize discrete organometallic complexes. itn.ptarizona.eduitn.pt These complexes, involving metals like nickel, iron, and gold, are studied for their interesting magnetic and electrochemical properties. itn.ptitn.pt For instance, nickel complexes with thiophenedithiolate ligands have been investigated as building blocks for molecular materials that exhibit metamagnetism. itn.ptitn.pt Additionally, diiron complexes featuring a thiophenedithiolate bridge have been synthesized as structural and functional mimics of the active site of [FeFe]-hydrogenase enzymes, which are highly efficient catalysts for hydrogen production. arizona.edu

Table 2: Summary of Research Findings for this compound and Related Isomers

| Research Area | Key Finding / Application | Techniques / Compound Variant | Reference |

|---|---|---|---|

| Polymer Chemistry | Serves as a monomer for addition polymerization to form sulfur-containing polymers. | Addition polymerization with 2,5-diethynylthiophene. | atlantis-press.comatlantis-press.com |

| Coordination Chemistry | Used as a ligand to build coordination polymers and MOFs. The carboxylate analogue is widely used for porous materials. | 2,5-Thiophenedicarboxylic acid for MOFs with applications in gas storage and catalysis. | google.comrsc.orgrsc.org |

| Molecular Electronics | Acts as a molecular wire between gold electrodes for electron transport studies. | Inelastic Electron Tunneling (IET) spectroscopy, Non-Equilibrium Green's Function (NEGF) theory. | nih.gov |

| Electrochemical Devices | Investigated for use in Field-Effect Transistors (FETs) where a gate voltage can modulate conductivity. | Extended Hückel theory (EHT) and NEGF calculations. | sphinxsai.com |

| Organometallic Chemistry | Forms paramagnetic nickel(III) complexes with potential for creating molecular materials with cooperative magnetic properties. | 2,3-Thiophenedithiolate (α-tpdt) ligand. | itn.ptitn.pt |

| Bioinorganic Chemistry | Used to create diiron complexes that mimic the active site of [FeFe]-hydrogenase for potential H₂ production catalysis. | 3,4-thiophenedithiolato bridge. | arizona.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22511-31-5 |

|---|---|

Molecular Formula |

C4H4S3 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

thiophene-2,5-dithiol |

InChI |

InChI=1S/C4H4S3/c5-3-1-2-4(6)7-3/h1-2,5-6H |

InChI Key |

BNLZBNHLPPSPQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)S)S |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 2,5 Thiophenedithiol

Conventional Synthetic Strategies for Thiophenedithiols

Conventional methods for the synthesis of 2,5-thiophenedithiol often rely on the introduction of sulfur functionalities onto a pre-formed thiophene (B33073) ring. These methods, while effective, typically involve multiple steps and the use of reactive and sometimes hazardous reagents.

One of the most common approaches involves the use of organometallic intermediates. The process can start from 2,5-dibromothiophene (B18171) or 2,5-diiodothiophene (B186504). tandfonline.comgoogle.com These dihalogenated thiophenes can undergo a metal-halogen exchange reaction, typically with strong bases like n-butyllithium, to form 2,5-dilithiothiophene. This highly reactive intermediate can then be treated with elemental sulfur to introduce the thiol groups. Subsequent acidification protonates the thiolate intermediates, yielding the final this compound. orgsyn.orgacs.org A similar strategy can be employed using Grignard reagents, where 2,5-dihalothiophenes are reacted with magnesium to form the corresponding di-Grignard reagent, which is then reacted with sulfur. orgsyn.org

Another established route is the reduction of thiophene-2,5-disulfonyl chloride. orgsyn.org The sulfonyl chloride can be prepared from thiophene through a two-step process of chlorosulfonation. The subsequent reduction of the disulfonyl chloride to the dithiol can be achieved using reducing agents like zinc dust in an acidic medium. orgsyn.org

The reaction of 2,5-dihalothiophenes with sulfur nucleophiles is also a viable method. Reagents such as sodium hydrosulfide (B80085) (NaSH) can be used to displace the halide atoms. atamanchemicals.comsigmaaldrich.com Alternatively, thiourea (B124793) can be employed to form an isothiouronium salt intermediate, which is then hydrolyzed, typically under basic conditions, to yield the dithiol. google.comreddit.com

Modern and Sustainable Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. researchgate.netucc.iebeilstein-journals.orgmagritek.comresearchgate.net This trend extends to the synthesis of organosulfur compounds like this compound.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. mdpi.comresearchgate.netundip.ac.idmdpi.com The synthesis of thiophene derivatives, including the coupling reactions to form precursors to dithiols, can be significantly enhanced by microwave irradiation. mdpi.comrsc.org This technique can be applied to the nucleophilic substitution of dihalothiophenes with sulfur nucleophiles, potentially reducing the harsh conditions often required in conventional methods.

Green chemistry principles are also being applied to the synthesis of related sulfur compounds. For instance, the development of environmentally benign methods for the oxidation of thiols to disulfides using catalysts and air as the oxidant is an area of active research. tandfonline.comrsc.orgresearchgate.net While not a direct synthesis of the dithiol, these methods are crucial for the handling, purification, and derivatization of this compound, as dithiols are prone to oxidation.

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The synthesis of a wide range of this compound derivatives is made possible by the accessibility of various functionalized thiophene precursors.

2,5-Dihalothiophenes , such as 2,5-dibromothiophene and 2,5-diiodothiophene, are fundamental starting materials. 2,5-Dibromothiophene can be prepared by the direct bromination of thiophene. magritek.comresearchgate.netrsc.org Similarly, 2,5-diiodothiophene can be synthesized and is used in various coupling reactions. google.comkpi.ua These dihalides are versatile intermediates for introducing not only thiol groups but also other functionalities through cross-coupling reactions. kpi.ua

Thiophene-2,5-dicarboxylic acid is another important precursor. It can be synthesized from adipic acid and thionyl chloride. sigmaaldrich.com This dicarboxylic acid can be converted into a variety of derivatives, including esters and amides, which can then be further functionalized.

2,5-Diaminothiophene serves as a precursor for the synthesis of this compound through reduction. The amino groups can be introduced through various methods, and their subsequent conversion to thiols provides an alternative synthetic route.

2,5-Bis(trimethylsilyl)thiophene is a useful intermediate for the synthesis of various 2,5-disubstituted thiophenes. The trimethylsilyl (B98337) groups can be readily replaced by other functional groups, offering a flexible approach to a range of derivatives.

Below is a table summarizing some key precursors and their synthetic access:

| Precursor/Intermediate | Starting Material(s) | Key Reagents | Reference(s) |

| 2,5-Dibromothiophene | Thiophene | Bromine or N-Bromosuccinimide (NBS) | magritek.comresearchgate.net |

| 2,5-Diiodothiophene | Thiophene | Iodine/Oxidizing agent | google.comkpi.ua |

| Thiophene-2,5-dicarboxylic acid | Adipic acid | Thionyl chloride | sigmaaldrich.com |

| 2,5-Dilithiothiophene | 2,5-Dihalothiophene | n-Butyllithium | orgsyn.orgacs.org |

| Thiophene-2,5-disulfonyl chloride | Thiophene | Chlorosulfonic acid | orgsyn.org |

Regioselective and Stereoselective Aspects in Thiophene-based Dithiol Synthesis

While this compound itself is a symmetrical molecule, the concepts of regioselectivity and stereoselectivity become critical when synthesizing its substituted derivatives.

Regioselectivity refers to the control of the position of substitution on the thiophene ring. The synthesis of asymmetrically substituted thiophenedithiols, for example, a thiophene with a thiol group at the 2-position and a different functional group at the 5-position, requires highly regioselective reactions. This can be achieved by using protecting groups or by carefully controlling the reaction conditions during the functionalization of the thiophene ring. For instance, the lithiation of a 2-substituted thiophene can occur at either the 3- or 5-position depending on the directing effect of the substituent and the reaction conditions. mdpi.combeilstein-journals.orgorganic-chemistry.orgrsc.orgnih.gov The ability to selectively functionalize specific positions is crucial for creating tailored molecules for specific applications. The synthesis of 3-substituted 2,5-dibromothiophenes, for example, provides a platform for creating a variety of regioregular polythiophenes and other complex structures. rsc.org

Stereoselectivity , the control of the spatial arrangement of atoms, is not a factor in the synthesis of the planar this compound molecule itself. However, it becomes relevant when chiral centers are introduced into the substituents attached to the thiophene ring. In such cases, stereoselective synthetic methods would be necessary to obtain the desired enantiomer or diastereomer.

Reaction Pathways and Mechanistic Investigations of 2,5 Thiophenedithiol

Nucleophilic Reactivity and Electrophilic Substitution Reactions at Thiol Centers

The chemical reactivity of 2,5-thiophenedithiol is largely dictated by the two thiol (-SH) groups attached to the thiophene (B33073) ring. The sulfur atom of a thiol group possesses lone pairs of electrons, rendering it nucleophilic. libretexts.org This inherent nucleophilicity allows the thiol groups to readily attack electron-deficient centers (electrophiles). The reactivity can be further enhanced under basic conditions, which deprotonate the thiol to form the more potent thiolate anion (S⁻).

A primary class of reactions involving the thiol centers is electrophilic substitution, where an electrophile replaces the hydrogen atom of the -SH group. Common examples include S-alkylation and S-acylation.

S-Alkylation: This reaction involves the treatment of this compound with alkylating agents, such as alkyl halides, to form thioethers. jmaterenvironsci.comchandra-asri.com The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially with primary alkyl halides. organic-chemistry.org In this process, the nucleophilic sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-sulfur bond. The use of a base is common to generate the thiolate, which significantly increases the reaction rate. jmaterenvironsci.com The complete alkylation of this compound results in the formation of 2,5-bis(alkylthio)thiophenes.

General S-Alkylation Reaction:

Reactants: this compound, Alkyl Halide (R-X), Base

Product: 2,5-bis(alkylthio)thiophene

Mechanism: Nucleophilic Substitution (SN2) organic-chemistry.org

S-Acylation: This reaction introduces an acyl group (R-C=O) to the sulfur atoms, typically through a reaction with an acyl chloride or an acid anhydride. libretexts.orglibretexts.org The mechanism is generally a nucleophilic addition-elimination pathway. libretexts.orgchemguide.co.uk The nucleophilic sulfur atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the thioester product. chemguide.co.uk The reaction with both thiol groups produces 2,5-bis(acylthio)thiophenes.

General S-Acylation Reaction:

Reactants: this compound, Acyl Chloride (R-COCl)

Product: 2,5-bis(acylthio)thiophene

Mechanism: Nucleophilic Addition-Elimination libretexts.org

Oxidation and Redox Chemistry of this compound

The thiol groups of this compound are susceptible to oxidation, a characteristic reaction of thiols. The most common oxidation product is a disulfide, which contains a sulfur-sulfur bond. libretexts.org This conversion is a redox reaction where the thiol is oxidized. libretexts.org

The oxidation can be achieved using a variety of mild oxidizing agents, including hydrogen peroxide, molecular oxygen (often catalyzed by metal ions), or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgsci-hub.seresearchgate.net Depending on the reaction conditions, the oxidation of this compound can proceed via two main pathways:

Intermolecular Oxidation: Two or more molecules of this compound react to form a polymer linked by disulfide bonds. This process yields a poly(thiophene disulfide).

Intramolecular Oxidation: The two thiol groups within the same molecule react to form a cyclic disulfide. This results in the formation of a bicyclic compound, thieno[2,3-c] nih.govnih.govdithiin.

The interconversion between the dithiol and the disulfide forms is a fundamental redox process. libretexts.org The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). iosrjournals.orgmsu.edu In a typical CV experiment, one would expect to observe an anodic peak corresponding to the oxidation of the thiol groups to disulfide and a corresponding cathodic peak for the reverse reduction process. researchgate.net The potential at which these peaks occur provides information about the redox potential of the dithiol/disulfide couple. While specific potential values for this compound are not detailed in the available literature, the technique remains a powerful tool for studying such electron transfer reactions. iosrjournals.org

| Oxidation Product Type | Reactant(s) | Linkage Formed |

| Polymeric Disulfide | Multiple molecules of this compound | Intermolecular S-S |

| Cyclic Disulfide | Single molecule of this compound | Intramolecular S-S |

Derivatization Reactions for Functional Material Precursors

The bifunctional nature of this compound, possessing two reactive thiol groups, makes it a valuable monomer for the synthesis of functional polymers through polycondensation reactions. gdckulgam.edu.inmelscience.com These reactions typically involve combining the dithiol with another bifunctional monomer containing electrophilic centers, leading to the formation of a polymer chain.

A key application is in the synthesis of sulfur-containing polymers for optical materials. googleapis.com For instance, reacting this compound with bifunctional electrophiles like diisocyanates or compounds that can generate such species can lead to the formation of high-molecular-weight polymers. epo.orgepo.org These polymers often exhibit desirable properties such as high refractive indices. Another approach is the addition polymerization of this compound to monomers with complementary reactive groups, such as 2,5-diethynylthiophene (B3057309). researchgate.net

The general strategy involves a step-growth mechanism where the thiol groups react with functional groups on a co-monomer to build the polymer chain. gdckulgam.edu.in This versatility allows for the creation of a variety of polymers with the thiophene unit integrated into the backbone, which can impart specific electronic and physical properties to the final material. songwon.comresearchgate.net

| Polymerization Type | Co-monomer / Reactant | Resulting Polymer Class | Potential Application |

|---|---|---|---|

| Polycondensation | Diisocyanates (e.g., 2,5-diisothiocyanatothiophene) | Polythiourethanes | Optical Resins epo.orgepo.org |

| Polycondensation | Dihalides (e.g., Alkyl or Aryl Dihalides) | Poly(thioether)s / Poly(thienylene sulfide)s | High Performance Polymers |

| Addition Polymerization | Diethynyl compounds (e.g., 2,5-diethynylthiophene) | Sulfur-containing Polyenes | Functional Polymers researchgate.net |

Catalytic Transformations Involving this compound

While this compound is not typically a catalyst in its own right, its structure makes it an excellent precursor for components used in catalysis, primarily by acting as a ligand for metal centers. The two thiol groups can coordinate to a transition metal, functioning as a bidentate chelating ligand. researchgate.net The resulting metal complexes can possess significant catalytic activity for a wide range of chemical transformations. nih.govrsc.org

Polymerization reactions nih.govnih.gov

Oxidation and reduction reactions nih.govrsc.org

Cross-coupling reactions

Furthermore, polymers synthesized from this compound can themselves exhibit catalytic properties. mdpi.com If metal ions are incorporated into the polymer matrix, either by chelation after polymerization or by using a metal-containing co-monomer, the resulting material can act as a heterogeneous catalyst. rsc.org This approach combines the catalytic activity of the metal center with the robustness and recyclability of a polymer support. Although specific catalytic systems based on this compound are not extensively detailed, its potential as a ligand is well-founded in the principles of coordination chemistry and homogeneous catalysis. nih.govrsc.org

Advanced Spectroscopic Characterization Techniques for 2,5 Thiophenedithiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³³S NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2,5-thiophenedithiol and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the number and connectivity of protons in a molecule. For derivatives of this compound, the chemical shifts of the thiophene (B33073) ring protons are particularly informative. For instance, in 2,5-bis(acetylthio)thiophene, the two protons on the thiophene ring appear as a singlet, indicating their chemical equivalence. The precise chemical shift can be influenced by the nature of the substituent groups attached to the sulfur atoms.

³³S NMR spectroscopy, while less common due to the low natural abundance and quadrupolar nature of the ³³S isotope (spin I = 3/2), can offer direct insight into the electronic environment of the sulfur atoms. huji.ac.il The chemical shift range for sulfur is vast, making it sensitive to changes in oxidation state and coordination. huji.ac.il However, the broad lines often observed in ³³S NMR spectra can present a challenge. huji.ac.il For this compound and its metal complexes, ³³S NMR could potentially distinguish between the thiophene sulfur and the thiol sulfurs, providing valuable data on their respective electronic structures. The use of high magnetic fields and specialized techniques can help to overcome the challenges associated with acquiring ³³S NMR spectra. mdpi.com

| Technique | Typical Application for this compound Derivatives | Key Information Obtained |

| ¹H NMR | Determination of proton environment and connectivity. | Chemical shifts, coupling constants, and integration of thiophene ring protons and substituent protons. |

| ¹³C NMR | Elucidation of the carbon framework. | Chemical shifts of thiophene ring carbons and substituent carbons, confirming structural integrity. rsc.orgnmrdb.org |

| ³³S NMR | Direct probing of the sulfur atoms' electronic environment. | Chemical shifts indicating the oxidation state and coordination environment of both thiophene and thiol sulfur atoms. huji.ac.ilmdpi.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key functional groups exhibit characteristic absorption bands. For this compound, the S-H stretching vibration of the thiol groups is a prominent feature, typically appearing in the region of 2550-2600 cm⁻¹. The C-S stretching vibrations of the thiophene ring and the thiol groups also provide important diagnostic peaks. In derivatives where the thiol protons are replaced, the disappearance of the S-H stretching band is a clear indicator of successful substitution.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as C-S and S-S bonds. For derivatives of this compound, Raman spectroscopy can be used to study the vibrational modes of the thiophene ring, which are often active in the Raman spectrum. beilstein-journals.org The technique is also useful for studying the formation of disulfide bonds in oxidation products or polymers, as the S-S stretching vibration gives a characteristic Raman signal. The presence of specific peaks in the Raman spectrum can confirm the incorporation of nitrogen-containing functionalities in derivatives. researchgate.net

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Significance for this compound |

| S-H Stretch | 2550 - 2600 | Weak | Confirms the presence of free thiol groups. |

| C-H Stretch (thiophene) | ~3100 | Strong | Characteristic of the aromatic thiophene ring. |

| C=C Stretch (thiophene) | 1400 - 1500 | Strong | Indicates the integrity of the thiophene ring structure. |

| C-S Stretch (thiophene) | 600 - 800 | Moderate | Provides information on the thiophene ring's bonding. |

| S-S Stretch | Not Applicable | 400 - 550 | Diagnostic for the formation of disulfide-linked derivatives. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule. These techniques are crucial for understanding the optical and electronic properties of this compound and its derivatives, particularly in the context of their use in electronic materials.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. bioglobax.comupi.edu The thiophene ring is a chromophore, and its derivatives typically exhibit absorption bands in the UV region. The position and intensity of these absorption bands are sensitive to the substituents on the thiophene ring and the extent of conjugation. For example, polymerization or complexation of this compound can lead to a red-shift (bathochromic shift) of the absorption maximum, indicating a smaller HOMO-LUMO gap and extended conjugation. beilstein-journals.org

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has been excited to a higher electronic state. edinst.comuci.edu While thiophene itself is only weakly fluorescent, certain derivatives of this compound can exhibit significant fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. researchgate.net For instance, the introduction of specific donor-acceptor groups can enhance fluorescence. Time-resolved fluorescence measurements can provide further information about the excited-state dynamics. nih.gov

| Spectroscopic Parameter | Significance for this compound Derivatives |

| λmax (UV-Vis) | Wavelength of maximum absorption, indicates the energy of the primary electronic transition. |

| Molar Absorptivity (ε) | A measure of how strongly a molecule absorbs light at a given wavelength. |

| λem (Fluorescence) | Wavelength of maximum emission, provides information about the energy of the excited state. |

| Quantum Yield (Φf) | The efficiency of the fluorescence process, the ratio of photons emitted to photons absorbed. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. sigmaaldrich.comjchemrev.com It is an essential tool for confirming the molecular weight and elemental composition of newly synthesized derivatives of this compound.

Mass Spectrometry (MS) provides the molecular weight of a compound, which is a fundamental piece of information for its identification. The fragmentation pattern observed in the mass spectrum can also offer structural clues, as specific bonds may break in a predictable manner. For derivatives of this compound, MS can confirm the successful addition of substituent groups by the corresponding increase in molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. For complex derivatives of this compound, HRMS is crucial for unambiguous formula determination. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed for the analysis of larger molecules and proteins. bruker.comnih.gov

| Technique | Information Provided | Application to this compound Derivatives |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirmation of the expected molecular weight after a chemical reaction. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Unambiguous determination of the chemical formula, distinguishing between isomers. |

Solid-State Structural Analysis: X-ray Diffraction (XRD) of 2,5-Thiophenedithiolates and Complexes

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, particularly its metal complexes (thiophenedithiolates), single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions.

This technique has been instrumental in characterizing the coordination chemistry of 2,5-thiophenedithiolates. The crystal structures of various metal complexes have revealed diverse coordination modes, including bridging and chelating behaviors of the dithiolate ligand. For example, XRD studies have shown how the thiophenedithiolate ligand can link metal centers to form one-, two-, or three-dimensional coordination polymers. The structural data obtained from XRD is essential for understanding the magnetic and electronic properties of these materials. itn.ptscirp.org For instance, the distances between metal centers and the geometry of the coordination sphere, as determined by XRD, can explain observed magnetic coupling. itn.pt While obtaining suitable single crystals can be a challenge, the insights gained from XRD are unparalleled. rcsb.orgnih.gov

| Structural Parameter | Significance for 2,5-Thiophenedithiolates |

| Bond Lengths | Provides information on the strength and nature of chemical bonds (e.g., M-S, C-S, C-C). |

| Bond Angles | Defines the geometry around each atom, including the coordination geometry of the metal center. |

| Torsion Angles | Describes the conformation of the thiophene ring and substituent groups. |

| Unit Cell Parameters | Defines the size and shape of the repeating unit in the crystal lattice. itn.pt |

| Intermolecular Interactions | Reveals the presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that influence the crystal packing. |

Electrochemical Characterization (Cyclic Voltammetry, etc.)

Electrochemical techniques, particularly cyclic voltammetry (CV), are vital for investigating the redox properties of this compound and its derivatives. arizona.eduals-japan.com These methods are used to determine the potentials at which a molecule can be oxidized or reduced, providing valuable information about its electronic structure and its suitability for applications in electronic devices and as a redox-active ligand. libretexts.orgiitk.ac.in

Cyclic Voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. basinc.com For derivatives of this compound, CV can reveal the oxidation potential of the thiol groups and the thiophene ring, as well as the reduction potentials of any acceptor groups present. The reversibility of the redox processes can also be assessed, which is important for applications such as rechargeable batteries or electrochromic devices. basinc.compsu.edu The HOMO and LUMO energy levels of a molecule can be estimated from its oxidation and reduction potentials, respectively, providing a link between its electrochemical behavior and its optical properties. beilstein-journals.orgmdpi.comkit.edunih.gov

| Electrochemical Parameter | Definition | Significance for this compound Derivatives |

| Oxidation Potential (Epa) | The potential at which oxidation occurs. | Indicates the ease of removing electrons from the molecule (related to the HOMO energy level). |

| Reduction Potential (Epc) | The potential at which reduction occurs. | Indicates the ease of adding electrons to the molecule (related to the LUMO energy level). |

| Half-wave Potential (E₁/₂) | The average of the oxidation and reduction peak potentials for a reversible couple. | Provides a measure of the standard redox potential. |

| Peak Current (ip) | The maximum current observed during a redox process. | Related to the concentration of the analyte and the diffusion coefficient. libretexts.org |

| Reversibility | A measure of the chemical and electrochemical stability of the redox species. | Important for applications requiring stable and repeatable redox cycling. |

Theoretical and Computational Chemistry of 2,5 Thiophenedithiol

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. nih.govmdpi.com For 2,5-Thiophenedithiol, DFT calculations would provide fundamental insights into its behavior.

Quantum Chemical Descriptors for Reactivity PredictionFrom the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to predict reactivity.mdpi.comThese include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. mdpi.com

These descriptors are instrumental in rationalizing the chemical behavior of molecules in various reactions. mdpi.com Studies on related thiophene (B33073) sulfonamide derivatives have utilized these parameters to analyze reactivity, but data for this compound is absent. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

TD-DFT is a widely used method for calculating the excited-state properties of molecules, such as their UV-Vis absorption spectra. nih.govscientific.netresearchgate.netacs.org It predicts the electronic transitions between molecular orbitals, their energies (wavelengths), and their intensities (oscillator strengths). For a molecule like this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to transitions like the π → π* transitions common in conjugated systems. Research on thiophene and its oligomers has shown that TD-DFT can sometimes produce qualitatively incorrect results for certain transitions, highlighting the importance of choosing appropriate functionals and validating with higher-level methods. nih.govacs.org Specific TD-DFT calculated spectra for this compound are not documented in the searched results.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

NBO analysis provides a chemical picture of bonding by converting the calculated molecular orbitals into localized Lewis-like structures (bonds and lone pairs). fu-berlin.denih.govasianpubs.org This method allows for the quantitative study of intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. fu-berlin.denih.gov For this compound, NBO analysis would elucidate the nature of the C-S bonds within the ring and the C-S bonds of the thiol groups, as well as quantify stabilizing interactions between the sulfur lone pairs and antibonding orbitals of the ring. Such analyses have been performed on other sulfur-containing heterocycles to understand substituent effects and bonding, but not specifically for this compound. tandfonline.comnih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Distribution

The QTAIM theory analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins and characterize the chemical bonds between them. researchgate.netechemcom.com By locating bond critical points (BCPs) in the electron density between two atoms, one can analyze the nature of the interaction. echemcom.comiucr.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. This analysis would provide a rigorous definition of the bonding within this compound. QTAIM has been applied to various thiophene derivatives to investigate bonding interactions, but no such analysis has been published for this compound itself. researchgate.netechemcom.comiucr.orgiucr.orgoalib.com

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into their structural dynamics, thermodynamics, and intermolecular interactions. numberanalytics.commdpi.com In the context of this compound, MD simulations are instrumental in understanding its conformational landscape, interactions with surrounding environments such as solvents or surfaces, and its potential for self-assembly and as a component in molecular electronic devices.

At the core of MD simulations is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. tuni.fi For thiophene-based molecules, force fields like OPLS (Optimized Potentials for Liquid Simulations) and GAFF (General Amber Force Field) are often utilized, sometimes with reparameterization to accurately model the specific electronic and steric properties of the thiophene ring and its substituents. acs.org The development of accurate force field parameters for the sulfur atoms in the thiol groups and the thiophene ring is critical for realistic simulations. These parameters are often derived from high-level quantum mechanical calculations. researchgate.netresearchgate.net

A key area of investigation for this compound using MD simulations is its behavior when adsorbed on metal surfaces, particularly gold (Au). The strong affinity of the thiol groups for gold makes this molecule a prime candidate for forming self-assembled monolayers (SAMs), which are foundational for various applications in nanotechnology and molecular electronics. researchgate.netnih.govmdpi.com MD simulations can elucidate the adsorption process, the orientation of the molecule on the surface, and the packing of molecules within the SAM. researchgate.netrhhz.net For instance, simulations can predict whether the molecule lies flat on the surface or adopts a more upright orientation, which significantly impacts the electronic properties of the resulting monolayer.

Conformational analysis is another critical aspect explored through MD simulations. The thiophene ring itself is relatively rigid, but the rotation around the carbon-sulfur bonds of the thiol groups allows for different conformations. rsc.org MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. conicet.gov.aracs.org This information is crucial for understanding how the molecule's shape influences its interactions and functions.

Simulations of this compound in the condensed phase, such as in a solvent or in a pure liquid state, provide insights into its intermolecular interactions. nih.govnih.gov These simulations can reveal how molecules of this compound interact with each other and with solvent molecules, which is important for understanding its solubility and aggregation behavior. The formation of hydrogen bonds involving the thiol groups can also be studied.

The data generated from MD simulations can be extensive and includes trajectories of all atoms over time. From these trajectories, various properties can be calculated to provide a comprehensive understanding of the system.

Table 1: Key Parameters and Observables in Molecular Dynamics Simulations of this compound Systems

| Parameter/Observable | Description | Relevance to this compound |

| Force Field | A set of parameters describing the potential energy of the system (e.g., OPLS, GAFF, CHARMM). acs.orgresearchgate.net | Crucial for accurately modeling the intramolecular and intermolecular interactions of the thiophene ring and thiol groups. |

| Simulation Time | The total time duration of the simulation. | Needs to be long enough to sample relevant conformational changes and dynamic processes. |

| System Size | The number of atoms or molecules in the simulation box. | Important for studying bulk properties or the formation of self-assembled monolayers. |

| Ensemble | The statistical ensemble used (e.g., NVT, NPT). | Determines the thermodynamic conditions of the simulation (constant Number of particles, Volume, Temperature or Pressure). |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on the local structure and solvation shell of this compound in a condensed phase. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights the flexibility of different parts of the molecule, such as the thiol groups. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Essential for conformational analysis of the thiol groups relative to the thiophene ring. conicet.gov.ar |

| Adsorption Energy | The energy change upon the adsorption of a molecule onto a surface. frontiersin.orgnih.gov | Quantifies the strength of the interaction between this compound and a surface like gold. |

| Surface Coverage | The density of adsorbed molecules on a surface. | A key parameter in the study of self-assembled monolayers. |

Detailed research findings from MD simulations of thiophene derivatives provide a strong basis for what to expect from simulations of this compound. For example, studies on similar molecules have shown that the nature of the surface, such as different crystallographic faces of gold (e.g., Au(111), Au(100)), can significantly influence the adsorption geometry and stability of the monolayer. rhhz.net Furthermore, the presence of solvent can mediate the interactions between the molecules and the surface. researchgate.net

2,5 Thiophenedithiol in Polymer Chemistry and Advanced Materials Science

Conjugated Polymer Synthesis via 2,5-Thiophenedithiol Monomers

The bifunctional nature of this compound, possessing two reactive thiol groups at the alpha-positions of the thiophene (B33073) ring, makes it a valuable monomer for the synthesis of sulfur-containing conjugated polymers. These polymers are of interest due to the unique electronic properties imparted by the sulfur atoms and the thiophene unit. Various polymerization strategies have been employed to incorporate this monomer into polymer backbones.

Homo- and Copolymerization Strategies Incorporating this compound Units

Homopolymerization of this compound can be challenging, but it is a versatile monomer for copolymerization. One prominent strategy is the addition polymerization of this compound to a comonomer containing complementary reactive groups, such as alkynes. researchgate.netresearchgate.net A specific example is the radical-initiated addition polymerization of this compound to 2,5-diethynylthiophene (B3057309). researchgate.netresearchgate.netscispace.com This reaction proceeds via a thiol-yne addition mechanism, creating a polymer chain with alternating thiophene and vinylene sulfide (B99878) units. researchgate.net Such copolymerization strategies allow for the systematic tuning of the resulting polymer's properties by combining the characteristics of both monomers. researchgate.net These methods are part of a broader class of reactions for producing organic sulfur polymers that often utilize dithiols as key building blocks. researchgate.net

Polycondensation Reactions (e.g., Suzuki Polycondensation)

Polycondensation is a stepwise reaction process where monomers combine to form polymers, often with the elimination of a small molecule like water or alcohol. melscience.comgdckulgam.edu.in For thiophene-based polymers, Suzuki polycondensation is a particularly powerful and widely used method. researchgate.netnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with a diboronic acid or ester derivative. researchgate.netnih.gov

While this compound itself is not directly used in Suzuki coupling, its derivatives are key monomers. For instance, 2,5-thiophenebis(boronic acid) and its esters are frequently used as the nucleophilic component. researchgate.netrsc.org High molecular weight thiophene-containing conjugated polymers have been successfully synthesized through the Suzuki polycondensation of these 2,5-thiophenebis(boronic acid) derivatives with various aryl dibromides. researchgate.netrsc.org The efficiency and success of this polycondensation can be highly dependent on the choice of palladium catalyst and ligands, with specialized bulky phosphine (B1218219) ligands being developed to improve reaction times and yields. researchgate.net This method avoids the deboronation issues that can occur at high temperatures with thiophene boronic acid pinacol (B44631) esters, enabling the synthesis of well-defined, high molecular weight polymers. researchgate.net

Controlled Polymerization Techniques (e.g., RAFT)

Controlled/living polymerization techniques offer precise control over polymer molecular weight, dispersity, and architecture. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that can be applied to a wide range of monomers. wikipedia.orgsigmaaldrich.comspecificpolymers.com The RAFT process involves a conventional free-radical polymerization mediated by a thiocarbonylthio compound that acts as a chain-transfer agent (CTA). wikipedia.orgspecificpolymers.com This process establishes an equilibrium between active (growing) and dormant polymer chains, allowing for the synthesis of polymers with narrow molecular weight distributions. specificpolymers.com

The versatility of RAFT polymerization makes it compatible with a wide array of functional monomers, including styrenes, acrylates, and vinyl acetate. wikipedia.orgspecificpolymers.com Its tolerance to various functional groups and reaction conditions suggests its applicability for polymerizing functionalized thiophene monomers like derivatives of this compound. specificpolymers.comtcichemicals.com The key to a successful RAFT polymerization lies in selecting the appropriate CTA (such as dithioesters, trithiocarbonates, or xanthates) for the specific monomer and desired polymer characteristics. sigmaaldrich.com This control allows for the design of complex polymer architectures like block copolymers and star polymers containing thiophene units. wikipedia.org

Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, is a method where a polymer film is grown directly on the surface of an electrode by applying an electrical potential. researchgate.net This technique is initiated by the oxidation of the monomer in an electrochemical cell, leading to the formation of radical cations that subsequently couple to form the polymer. researchgate.net It is a common and effective technique for synthesizing electroactive conductive polymers, including those based on thiophene. researchgate.netresearchgate.net

The process allows for real-time control over the thickness and morphology of the resulting polymer film. researchgate.net While direct electropolymerization of this compound is not widely documented, the electropolymerization of thiophene and its derivatives is well-established. researchgate.net For example, monomers like 2,5-di(-2-thienyl)-pyrrole have been successfully electropolymerized to form stable, electroactive films. mdpi.com The overoxidation of such polymers can lead to changes in their properties, such as crosslinking or a decrease in electroactivity. mdpi.com The general mechanism involves the oxidation of the thiophene monomer to create a radical cation, which then reacts with another monomer or oligomer, propagating the polymer chain on the electrode surface.

Structure-Property Relationships in this compound-Derived Conjugated Polymers

The relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials science. mdpi.commdpi.com In conjugated polymers derived from this compound, the chemical architecture—including the arrangement of donor and acceptor units, the rigidity of the main chain, and intermolecular forces—directly governs the material's optoelectronic behavior. mdpi.com

Influence of Molecular Design on Optoelectronic Properties (Absorption, Emission)

The incorporation of the electron-rich 2,5-thiophene unit into a polymer backbone has a profound effect on its optoelectronic properties. mdpi.comrsc.org The structure of conjugated polymers, with their alternating single and double bonds, allows for the delocalization of π-electrons along the polymer chain. mdpi.com Extending this conjugation by incorporating units like thiophene typically leads to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

This reduction in the band gap manifests as a bathochromic (red) shift in the UV-visible absorption and photoluminescence emission spectra. rsc.org For example, the polymerization of monomers containing thiophene-2,5-diyl units into poly(arylene ethynylene)s resulted in polymers with absorption maxima (λ_max) that were significantly red-shifted compared to their corresponding model compounds. rsc.org This shift directly translated to a narrower optical band gap (E_g^opt), a critical parameter for applications in organic electronics. rsc.orgmdpi.com

The design of donor-acceptor (D-A) copolymers is a common strategy to fine-tune these properties. mdpi.comscielo.br In such polymers, electron-donating units (like thiophene) are alternated with electron-accepting units. mdpi.com This molecular design creates a low-bandgap material with a broad absorption spectrum, which is highly desirable for organic photovoltaic applications. scielo.br The specific choice of donor and acceptor moieties allows for precise control over the HOMO and LUMO energy levels. mdpi.com For instance, combining a 3,3′-dimethoxy-2,2′-bithiophene donor with a 5,6-dinitrobenzo[c] researchgate.netscispace.comrsc.orgthiadiazole acceptor was calculated to produce a conjugated polymer with a low optical bandgap due to the well-aligned energy levels of the constituent monomers. mdpi.com

The table below summarizes optoelectronic data for selected thiophene-containing polymers, illustrating the effect of polymerization and molecular structure on absorption maxima and optical band gaps.

| Polymer/Compound | Polymer Type/Structure | Absorption Max (λ_max) (nm) | Optical Band Gap (E_g^opt) (eV) | Source |

| Polymer 1 | Poly(arylene ethynylene) with titanafluorene and thiophene-2,5-diyl units | 486 | 2.12 | rsc.org |

| Model Compound 1 | 5,5′-bis(2-thienylethynyl)dithienotitanacyclopentadiene | 418 | 2.51 | rsc.org |

| Polymer 2 | Poly(arylene ethynylene) with titanafluorene and thiophene-2,5-diyl units | 395 | 2.28 | rsc.org |

| Model Compound 2 | 2,7-bis(2-thienylethynyl)titanafluorene | 372 | 3.06 | rsc.org |

| P1 | POZ-DPP copolymer | 500-900 (broad) | 1.40 | scielo.br |

| P2 | POZ-DPP copolymer with different side chain | 500-900 (broad) | 1.40 | scielo.br |

Table showing the effect of polymerization and structural modification on the optoelectronic properties of thiophene-containing polymers. Polymerization generally leads to a red-shift in absorption and a lower optical band gap compared to the corresponding model compounds.

Charge Carrier Mobility and Transport Characteristics

The charge carrier mobility (µ) is a critical parameter in determining the performance of organic electronic devices. In polymers derived from this compound, this property is intimately linked to the molecular weight, degree of polymerization (DPn), and the resulting solid-state packing of the polymer chains.

Studies on analogous polythiophenes have demonstrated a strong correlation between molecular weight and charge carrier mobility. For instance, in poly(3,3''-dioctyl-2,2':5',2''-terthiophene), a significant increase in mobility, by more than three orders of magnitude, was observed with a fourfold increase in the degree of polymerization. nih.gov This trend is attributed to the decrease in the polymer's band gap with increasing molecular weight, which is evident from a bathochromic shift in the π-π* transition. nih.gov The highest occupied molecular orbital (HOMO) level also shifts with molecular weight, further influencing charge injection and transport. nih.gov

The charge transport in these disordered semiconducting polymers is often described by a hopping mechanism within a Gaussian density of states. aps.orgtue.nl The mobility is not only dependent on temperature and electric field but also significantly on the carrier density. aps.org At room temperature, the carrier density dependence is particularly dominant. aps.org The arrangement of polymer chains in the solid state, specifically the π-π stacking distance, plays a crucial role. A smaller π-π stacking distance, as observed in some diketopyrrolopyrrole (DPP)-based copolymers, suggests strong intermolecular coupling, which is beneficial for charge transport. researchgate.net

The mobility of charge carriers can be significantly influenced by the interface with the dielectric layer in a transistor setup. For example, modifying the surface of gold electrodes with N-heterocyclic carbenes (NHCs) has been shown to increase the charge-carrier mobility of pentacene (B32325) transistors by a factor of five and reduce the contact resistance by 85%. nih.gov Similarly, the use of different self-assembled monolayers (SAMs) on the dielectric surface can alter the crystallinity of the polymer at the interface, thereby affecting the field-effect mobility. ox.ac.ukrsc.org

The development of donor-acceptor (D-A) structures has led to materials with significantly high charge carrier mobilities, exceeding 10 cm² V⁻¹ s⁻¹. mdpi.com In contrast, semicrystalline conjugated polymers like PBTTT have reported mobilities up to 1.1 cm² V⁻¹ s⁻¹. mdpi.com Covalent organic frameworks (COFs) have also emerged as materials with exceptionally high charge carrier mobilities, reaching values as high as 8.1 cm² V⁻¹ s⁻¹. berkeley.edu

Table 1: Factors Influencing Charge Carrier Mobility in Thiophene-Based Polymers

| Factor | Influence on Mobility | Reference |

| Molecular Weight/DPn | Increases with increasing molecular weight. | nih.gov |

| π-π Stacking Distance | Decreased distance enhances intermolecular coupling and mobility. | researchgate.net |

| Carrier Density | Significant dependence, especially at room temperature. | aps.org |

| Electrode/Dielectric Interface | Surface modifications can significantly improve mobility. | nih.govox.ac.ukrsc.org |

| Polymer Architecture | Donor-acceptor structures and COFs show high mobilities. | mdpi.comberkeley.edu |

Thermal Stability and Degradation Pathways

The thermal stability of polymers is a crucial factor for their processing and long-term performance in electronic devices. Polymers incorporating the this compound moiety are expected to exhibit good thermal stability due to the inherent aromaticity and rigidity of the thiophene ring.

Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. For bio-based polyesters derived from 2,5-thiophenedicarboxylic acid, a derivative of this compound, the degradation temperatures (Td), often reported as the temperature at which 5% weight loss occurs (T-5%), are typically high. nih.gov For instance, spiro polycycloacetals have shown T-5% values in the range of 343–370 °C. rsc.org The thermal degradation of polymers can proceed through various pathways, including chain scission, depolymerization, and the formation of volatile products. nist.gov

In the context of furan-based polyesters, which share structural similarities with thiophene-based analogs, the degradation temperature for poly(propylene 2,5-furandicarboxylate) (PPF) is around 390 °C. mdpi.com Copolymers incorporating ε-caprolactone have also demonstrated good thermal stability, with Td,5% values exceeding 320 °C. mdpi.com The incorporation of rigid aromatic units, such as those derived from vanillin (B372448) and 4,4′-difluorobenzophenone, into polymer backbones can further enhance thermal stability, leading to degradation temperatures up to 370 °C. rsc.org

The degradation of these polymers can be influenced by environmental factors. For example, spiro polycycloacetals have been shown to undergo rapid hydrolytic degradation under acid-catalyzed conditions, breaking down into smaller molecules and oligomeric byproducts. rsc.org This highlights a potential degradation pathway that could be relevant under specific operating conditions or during material recycling.

Table 2: Thermal Properties of Related Aromatic Polymers

| Polymer Type | T-5% (°C) | Key Findings | Reference |

| Spiro Polycycloacetals | 343 - 370 | High thermal stability and glass transition temperatures. | rsc.org |

| Poly(propylene 2,5-furandicarboxylate) (PPF) | ~390 | Sufficient thermal stability for many applications. | mdpi.com |

| Poly(butylene 2,5-furandicarboxylate-ε-caprolactone) (PBFCL) | >320 | Good mechanical strength and thermal stability. | mdpi.com |

Solubility and Processability for Thin Film Applications

The solubility and processability of polymers are paramount for their application in thin-film electronic devices, which are typically fabricated from solution. Polymers based on this compound are often designed with flexible side chains to enhance their solubility in common organic solvents, facilitating their deposition into uniform thin films. epo.org

The choice of solvent and processing conditions can significantly impact the final film morphology and, consequently, the device performance. For instance, the use of binary solvent systems, including green solvent additives, can induce pre-aggregation in solution, leading to improved film morphology and charge transport characteristics in organic field-effect transistors (OFETs). rsc.org The solubility of a polymer is a key factor in creating photoresists, where changes in solubility upon exposure to light are used for patterning. albany.edu

The processability of these polymers allows for their use in various deposition techniques, including spin-coating and roll-to-roll slot-die coating, which is attractive for large-scale, cost-effective manufacturing of flexible organic photovoltaics. mdpi.com The ability to form uniform thin films is a prerequisite for achieving high-performance devices. epo.org

However, the inherent rigidity of the conjugated backbone, which is desirable for good charge transport, can sometimes lead to poor solubility. Therefore, a balance must be struck between maintaining sufficient conjugation for electronic properties and ensuring adequate solubility for processing. This is often achieved by attaching long, flexible alkyl or alkoxy side chains to the polymer backbone. These side chains increase the entropy of mixing and prevent strong intermolecular aggregation in solution, thereby improving solubility without significantly disrupting the electronic properties of the conjugated backbone.

Morphological Characterization (AFM, XRD) in Polymer Films

The morphology of polymer thin films at the nanoscale is a critical determinant of their electronic properties. Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are powerful techniques used to probe the surface topography, crystalline structure, and molecular packing of these films. bruker.comoxinst.com

AFM provides high-resolution images of the film surface, revealing features such as crystalline domains, grain boundaries, and surface roughness. researchgate.net Studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) films have shown that the degree of crystallinity and the size of crystalline domains are highly dependent on the substrate and processing conditions. researchgate.netnih.gov For example, films with higher crystallinity often exhibit enhanced charge carrier mobility. researchgate.net The morphology can range from well-defined crystalline structures to more amorphous regions, and this heterogeneity can significantly impact device performance. researchgate.netresearchgate.netutwente.nl

XRD provides information about the crystal structure and orientation of the polymer chains within the film. For instance, in PBTTT films, XRD studies have revealed a lamellar packing of π-stacked polymer chains. nih.gov The orientation of these crystalline domains relative to the substrate can be influenced by thermal annealing, leading to more ordered structures. nih.gov The π-π stacking distance, a key parameter for charge transport, can also be determined from XRD data. researchgate.net The combination of AFM and XRD allows for a comprehensive understanding of the film's microstructure, correlating the physical arrangement of the polymer chains with the observed electronic properties. rsc.org

Table 3: Morphological Features of Thiophene-Based Polymer Films

| Technique | Information Obtained | Relevance to Performance | Reference |

| AFM | Surface topography, roughness, crystalline domain size, phase separation. | Influences charge transport, device uniformity, and contact resistance. | researchgate.netbruker.comresearchgate.net |

| XRD | Crystal structure, molecular packing, π-π stacking distance, orientation of crystalline domains. | Determines the efficiency of intermolecular charge hopping. | researchgate.netrsc.orgnih.gov |

Applications in Organic Electronics and Functional Materials

Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are promising materials for the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. Thiophene-based polymers have demonstrated high mobilities, making them suitable for this application. mdpi.com

The structure of the polymer, including the presence of fused-ring systems like thieno[3,2-b]thiophene, can lead to highly crystalline films with excellent charge transport properties. ox.ac.ukrsc.org For example, poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) has been used in OFETs, where the device performance was found to be sensitive to the nature of the self-assembled monolayer on the dielectric surface. ox.ac.ukrsc.org This highlights the importance of the semiconductor-dielectric interface in achieving high-performance OFETs.

The processability of these polymers allows for the fabrication of OFETs using solution-based techniques, which is advantageous for creating large-area and flexible electronics. rsc.org The development of all-polymer integrated circuits has been demonstrated, showcasing the potential of these materials in complex electronic systems. leidenuniv.nl Furthermore, modifications at the electrode interface, such as the use of N-heterocyclic carbenes on gold electrodes, have been shown to significantly enhance the charge-carrier mobility and reduce contact resistance in pentacene-based OFETs, a strategy that could be applied to thiophene-based devices. nih.gov

Organic Photovoltaics (OPVs) and Solar Cell Components

In the realm of Organic Photovoltaics (OPVs), or plastic solar cells, polymers containing the this compound unit can function as either the electron donor or electron acceptor material in the photoactive layer. wikipedia.org These materials are attractive for OPVs due to their strong light absorption in the solar spectrum and their ability to be processed from solution. researchgate.net

The efficiency of an OPV is dependent on several factors, including light absorption, exciton (B1674681) dissociation, and charge transport to the electrodes. wikipedia.org The narrow and intense absorption spectra of some organic materials make them particularly suitable for semitransparent OPVs, which have applications in building-integrated photovoltaics. researchgate.netnih.gov

The development of non-fullerene acceptors has significantly boosted the power conversion efficiencies (PCEs) of OPVs. mdpi.com Thiophene-based polymers can be paired with these acceptors to create efficient bulk heterojunction solar cells. The ability to fabricate these devices on flexible substrates using roll-to-roll processing opens up possibilities for low-cost, large-scale production. mdpi.com While significant progress has been made, with certified efficiencies of over 15% for 1 cm² organic solar cells, challenges related to stability and scaling remain. fraunhofer.de The thermal and chemical stability of the polymer components, including those derived from this compound, is crucial for the long-term operational lifetime of OPV devices. nih.gov

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound as a standalone component in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in dedicated research, the thiophene moiety is a fundamental building block in many organic materials developed for OLED technology. researchgate.netmdpi.com The inherent electronic and photophysical properties of the thiophene ring are leveraged in the design of conjugated polymers and small molecules that serve as host or emissive materials in OLED devices. rsc.org

The development of high-efficiency OLEDs often relies on creating materials with balanced charge transport capabilities and high photoluminescence quantum yields. rsc.org Researchers have synthesized various polymers and small molecules incorporating thiophene units for these purposes. For instance, a study on solution-processed green thermally activated delayed fluorescence (TADF) OLEDs utilized a polymer-small molecule mixed host system. rsc.org In this system, a polymer donor, poly(9,9-diphenyl-10-(4-vinylbenzyl)-9,10-dihydroacridine) (P(Bn-DPAc)), was blended with a small-molecule acceptor. rsc.org The resulting mixed-host device, when combined with a specific emitter, achieved a maximum external quantum efficiency (EQE) of 31.2% and a current efficiency of 107.3 cd A⁻¹. rsc.org

The synthesis of specialized binder polymers is also crucial for the fabrication of OLED displays, particularly for patterning layers like the black pixel define layer (PDL). scirp.org These binders, often acidic polyesters, are designed to have specific molecular weights and thermal properties to ensure compatibility with photolithographic processes. scirp.org Although not directly derived from this compound, the principles of polymer design for OLED fabrication highlight the importance of tailored monomer structures to achieve desired material properties. scirp.org The progress in OLEDs is marked by the evolution from first-generation fluorescent emitters to second-generation phosphorescent materials and third-generation TADF emitters, each step aiming to overcome limitations in efficiency and stability. researchgate.net

Thermoelectric Materials Research

In the field of thermoelectric materials, which convert heat energy directly into electrical energy and vice-versa, this compound is explored as a ligand for creating coordination polymers and metal-organic complexes. acs.org The performance of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). researchgate.netrsc.org The goal is to maximize the power factor (S²σ) while minimizing thermal conductivity. researchgate.net

Coordination polymers based on metal-dithiolene backbones are a promising class of n-type organic thermoelectric materials. The dithiolene ligands, such as derivatives of thiophenedithiolate, can chelate with various metal ions (e.g., Ni, Cu, Au), forming extended, conductive networks. acs.orgulisboa.pt The planar structure and rich redox chemistry of these complexes facilitate charge transport.

A notable example involves gold complexes with different dithiothiophene ligands, such as 2,3-thiophenedithiolate (α-tpdt). ua.pt The neutral complex, [Au(α-tpdt)₂], was found to exhibit the properties of a metallic system as a polycrystalline sample. This is a significant finding, as it represents a molecular system based on a neutral species displaying metallic behavior. ua.pt The material demonstrated a room temperature electrical conductivity of 6 S cm⁻¹ and a Seebeck coefficient (thermoelectric power) of +5.5 µV K⁻¹. ua.pt

| Compound | Electrical Conductivity (σ) at Room Temperature | Thermoelectric Power (S) at Room Temperature |

|---|---|---|

| [Au(α-tpdt)₂] | 6 S cm⁻¹ | +5.5 µV K⁻¹ |

This research underscores the potential of using thiophenedithiolate ligands, structurally related to this compound, to construct novel thermoelectric materials. The ability to tune the electronic properties through both the organic ligand and the metal center offers a versatile strategy for optimizing thermoelectric performance. researchgate.net

Electrochromic Devices

The this compound structural unit is a key component in the synthesis of advanced conjugated polymers for electrochromic devices (ECDs). These devices can change their optical properties, such as color and transmittance, in response to an applied electrical voltage. researchgate.netelectrochemsci.org The thiophene ring provides a readily polymerizable and electrochemically active unit that forms the backbone of many electrochromic polymers.

Polymers derived from monomers containing the 1,4-di(2-thienyl) structural motif exhibit excellent electrochromic performance. For example, poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P) shows five distinct colors ranging from yellow in its neutral state to blue in its fully oxidized state. electrochemsci.org An ECD constructed using PTF2P as the anodically coloring material and poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodically coloring material demonstrated fast switching and high coloration efficiency. electrochemsci.org

Another study reported on a dual-color polythiophene based on a terthiophene monomer bearing a quinoxaline (B1680401) unit. This polymer switches between orange in its neutral form and green-blue when oxidized, with fast switching speeds and high efficiency. rsc.org The performance of these materials is evaluated based on several parameters, including optical contrast (ΔT%), switching time, and coloration efficiency (η).

| Polymer/Device | Maximum Optical Contrast (ΔT%) | Wavelength (nm) | Switching Time (s) | Coloration Efficiency (η) (cm² C⁻¹) |

|---|---|---|---|---|

| PTF2P Film | 46% | 605 | 1.92 | 178.8 |

| PTF2P/PEDOT Device | 27% | 630 | 0.66 | 491.4 |

| poly(1,3-di-2-thienylthieno[3′,4′:5,6] researchgate.netrsc.orgdithiino[2,3-b]quinoxaline) | Not specified | 650 | Faster than PEDOT | 381 |

These findings illustrate how monomers incorporating the thiophene framework, which can be synthesized from precursors like this compound, are crucial for developing high-performance electrochromic systems with a wide range of colors and fast response times. researchgate.netrsc.org

Advanced Materials for Sensing and Catalysis (General)

The thiol groups of this compound make it an excellent ligand for coordinating with transition metals, leading to the formation of metal complexes and metal-organic frameworks (MOFs) with significant potential in sensing and catalysis. mdpi.comrsc.org The catalytic activity of transition metal complexes is influenced by factors such as the metal center, the coordinated ligands, and the reaction conditions. numberanalytics.com

In catalysis, metal complexes containing thiol or thiolate ligands can act as catalysts for various reactions, including hydrogenation and dehydrogenative coupling. nih.gov For instance, ruthenium pincer complexes have shown remarkable acceleration in methanol (B129727) reforming when a catalytic amount of a thiol is added. nih.gov The thiol can act as a transient cooperative ligand, facilitating bond activation and influencing the reaction pathway. nih.gov Similarly, palladium nanoparticles supported on MOFs have been developed as highly active and stable heterogeneous catalysts for hydrogenation reactions. mdpi.com The MOF structure prevents the aggregation of the metal nanoparticles and provides a tailored microenvironment for the catalytic process. mdpi.com